![molecular formula C15H23N3O3S2 B4501758 1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4501758.png)
1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide
Vue d'ensemble
Description
1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H23N3O3S2 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.11808395 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Biological Activity
1-[(dimethylamino)sulfonyl]-N-[2-(methylthio)phenyl]-3-piperidinecarboxamide, due to its structural complexity, participates in various chemical synthesis processes aimed at creating biologically active compounds. For instance, O-substituted derivatives of a related compound, 1-[(3,5-dichloro-2-hydroxyphenyl)sulfonyl]piperidine, were synthesized and exhibited significant bioactivity against butyrylcholinesterase enzyme, indicating potential for therapeutic applications in conditions like Alzheimer's disease (H. Khalid et al., 2013).
Chemical Transformations and Synthesis Routes
The compound is also involved in chemical transformations that lead to the synthesis of various heterocyclic compounds. For example, a study described the synthesis of piperidines, pyrrolizidines, indolizidines, and quinolizidines through cyclization of acetylenic sulfones, showcasing the versatility of similar sulfone compounds in creating complex structures with potential pharmacological activities (Thomas G. Back & K. Nakajima, 2000).
Reactivity and Nucleophilic Substitution Reactions
The reactivity of compounds containing the dimethylamino group, like 1-dialkylamino-2,4-dinitronaphthalenes, towards nucleophilic substitution reactions has been explored, providing insights into their chemical behavior and potential in synthesis processes (S. Sekiguchi et al., 1988).
Metabolic Pathways and Enzyme Interactions
The metabolic pathways and enzyme interactions of structurally similar compounds have been studied, offering valuable information for drug development. For example, the oxidative metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, was investigated to understand its metabolic fate in the human body, highlighting the role of cytochrome P450 enzymes (Mette G. Hvenegaard et al., 2012).
Antimicrobial and Antifungal Activities
Compounds bearing the sulfonamide moiety, similar to this compound, have been synthesized and evaluated for their antimicrobial and antifungal activities, contributing to the development of new therapeutic agents (M. Ghorab et al., 2017).
Propriétés
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methylsulfanylphenyl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S2/c1-17(2)23(20,21)18-10-6-7-12(11-18)15(19)16-13-8-4-5-9-14(13)22-3/h4-5,8-9,12H,6-7,10-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWBURDPXNJANN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4501679.png)
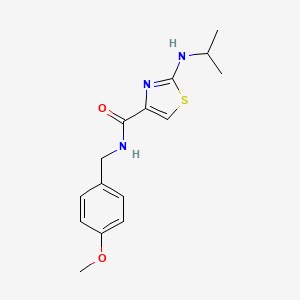
![1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B4501701.png)
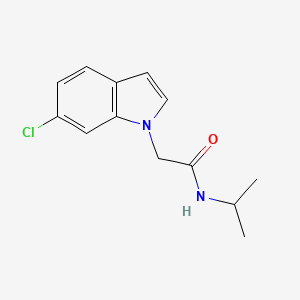
![N-(4-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea](/img/structure/B4501705.png)
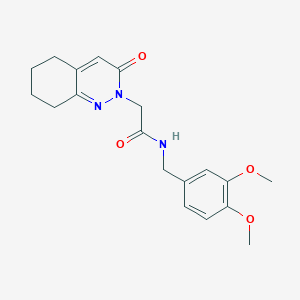
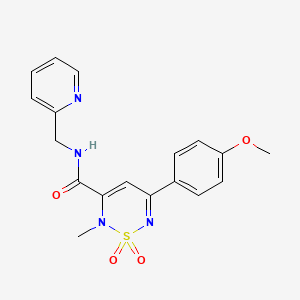
![7-(4-bromophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4501731.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4501734.png)
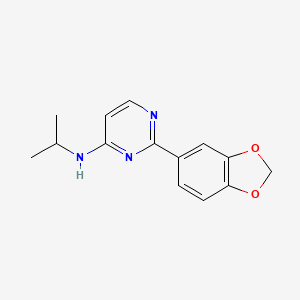
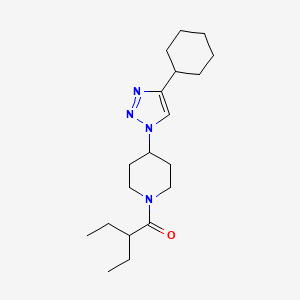
![N-[(2Z)-4-ethyl-5-methyl-1,3-thiazol-2(3H)-ylidene]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4501748.png)
![N-(3-chlorobenzyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B4501773.png)
![2-[acetyl(tetrahydrofuran-2-ylmethyl)amino]-4-methyl-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B4501783.png)
